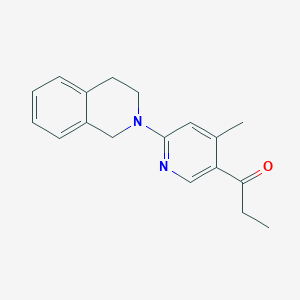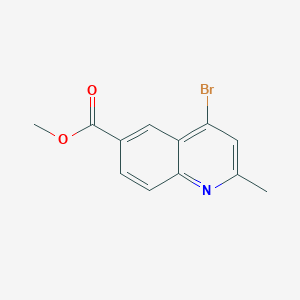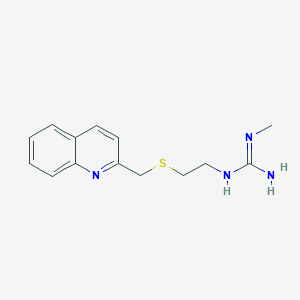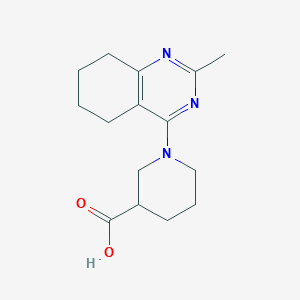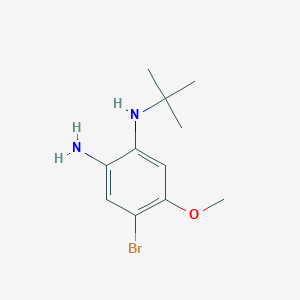
3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one is an organic compound with a complex structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one typically involves multi-step organic reactions. One common method includes the aldol condensation of 4-methoxybenzaldehyde with acetophenone, followed by a series of reduction and oxidation steps to introduce the hydroxy and methyl groups at the appropriate positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to enhance reaction rates and yields. High-pressure reactors and continuous flow systems can be employed to ensure consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of 3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one.
Reduction: Formation of 3-hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-ol.
Substitution: Various substituted derivatives on the aromatic ring.
科学的研究の応用
3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one involves its interaction with various molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The aromatic rings can participate in π-π interactions, further modulating biological pathways.
類似化合物との比較
Similar Compounds
3-Hydroxy-4-methoxybenzaldehyde: Shares the hydroxy and methoxy functional groups but lacks the aliphatic chain.
4-Hydroxy-3-methoxycinnamic acid: Contains similar aromatic substitution but has a different aliphatic structure.
3-Hydroxy-3-(4-hydroxyphenyl)-2-methyl-1-phenylpropan-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
84466-80-8 |
|---|---|
分子式 |
C17H18O3 |
分子量 |
270.32 g/mol |
IUPAC名 |
3-hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H18O3/c1-12(16(18)13-6-4-3-5-7-13)17(19)14-8-10-15(20-2)11-9-14/h3-12,17,19H,1-2H3 |
InChIキー |
ACGOCZRLBYATQI-UHFFFAOYSA-N |
正規SMILES |
CC(C(C1=CC=C(C=C1)OC)O)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline](/img/structure/B11847692.png)

![5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11847708.png)
